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molecular formula C10H9IN2S B8430736 8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide

8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide

Cat. No. B8430736
M. Wt: 316.16 g/mol
InChI Key: PKJLOKWROSJRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07407977B2

Procedure details

A mixture of 1-indanone (6.00 g; 45.4 mmol), thiourea (6.92 g; 90.8 mmol) and iodine (11.52 g; 45.4 mmol) was heated to 95° C. with stirring. After 3 hours, the mixture was allowed to cool to room temperature. The crude solid was triturated with absolute ethanol and filtered. The light yellow solid was washed twice with absolute ethanol then allowed to air dry to provide 9.13 g of 8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide 1a.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
11.52 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[NH2:11][C:12]([NH2:14])=[S:13].[I:15]I>>[IH:15].[S:13]1[C:2]2[CH2:3][C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=3[C:1]=2[N:11]=[C:12]1[NH2:14] |f:3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
6.92 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
11.52 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The crude solid was triturated with absolute ethanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The light yellow solid was washed twice with absolute ethanol
CUSTOM
Type
CUSTOM
Details
to air dry

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
I.S1C(=NC2=C1CC=1C=CC=CC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.13 g
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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